molecular formula C7H7NO2S B1523119 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid CAS No. 1094230-05-3

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1523119
CAS RN: 1094230-05-3
M. Wt: 169.2 g/mol
InChI Key: CMLJGFNWFOWZBQ-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H7NO2S . The compound is part of the thiazole family, which is an important heterocycle in the world of chemistry .


Molecular Structure Analysis

The thiazole ring in “2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Specific chemical reactions involving “2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” are not detailed in the available literature.

Scientific Research Applications

Xanthine Oxidase Inhibition

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid: has been studied for its potential as a xanthine oxidase inhibitor . This enzyme is involved in the metabolic pathway of purines, converting hypoxanthine to xanthine and then to uric acid. Inhibiting xanthine oxidase is a therapeutic strategy for treating diseases like gout, where uric acid levels become excessively high .

Antimicrobial Activity

Thiazole derivatives, including compounds similar to 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid , have shown promise in the design of new molecules with potential antimicrobial activity . This application is crucial in the development of new antibiotics to combat resistant strains of bacteria .

Polyketide Synthesis

The compound has been indicated to be a substrate for polyketide synthases . These enzymes are responsible for producing polyketides, a class of secondary metabolites with various biological activities, including antibiotic, antifungal, and anticancer properties .

Chemotherapeutic Research

Thiazole derivatives are being explored for their chemotherapeutic properties2-Cyclopropyl-1,3-thiazole-5-carboxylic acid could be a precursor or a structural motif in the synthesis of compounds with potential use in cancer treatment .

Neurodegenerative Disease Management

Compounds with a thiazole moiety have been used in the treatment of neurodegenerative diseases. For instance, drugs for Parkinson’s disease and Lou Gehrig’s disease have been developed using thiazole structures, suggesting that 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid could have applications in this area as well .

Drug Design and Discovery

This compound is part of a collection of unique chemicals provided to early discovery researchers. It plays a role in the drug design and discovery process, potentially leading to the development of new therapeutic agents .

Enzyme Kinetic Studies

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid: and its derivatives can be used in enzyme kinetic studies to understand the inhibition behavior of enzymes. This is vital for the development of enzyme inhibitors as drugs .

Molecular Modeling

In silico studies, including molecular modeling , often utilize thiazole derivatives to predict interactions with biological targets2-Cyclopropyl-1,3-thiazole-5-carboxylic acid can be used to model binding patterns and study drug-receptor interactions .

Future Directions

Thiazole compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The future research directions for “2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” could potentially align with this trend.

properties

IUPAC Name

2-cyclopropyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLJGFNWFOWZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655605
Record name 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid

CAS RN

1094230-05-3
Record name 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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